Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate
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Overview
Description
“Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate” is a chemical compound. It has a molecular weight of 317.79 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for the compound is1S/C13H16ClNO4S/c14-20(17,18)10-12-6-7-15(8-12)13(16)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The compound is an oil and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 317.79 .Scientific Research Applications
Palladium-Catalyzed Methylation and Arylation
One significant application involves the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This process demonstrates the potential of utilizing preformed sodium carboxylates as substrates for Pd-catalyzed modifications, offering a pathway for the methylation and arylation of o-C−H bonds in benzoic acids and β-C−H bonds in aliphatic acids. This method is notable for its facilitation of C−H activation/C−C coupling sequences, showcasing the versatility of benzyl compounds in complex organic syntheses (Giri et al., 2007).
Enantioselective Benzylation
Another application is found in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids phase-transfer catalysts. This method highlights the use of benzyl compounds in the preparation of biologically active compounds, offering moderate enantioselectivity and a pathway to chiral 3-benzylpiperidine backbones, which are valuable in the development of pharmaceutical agents (Wang et al., 2018).
Benzylation of Alcohols
The benzylation of alcohols using a bench-stable pyridinium salt is another notable application. This process allows for the conversion of alcohols into benzyl ethers, showcasing the reactivity and utility of benzyl compounds in modifying alcohol functionalities, which can be pivotal in the synthesis of various organic molecules (Poon & Dudley, 2006).
Synthesis of 1,4-Benzodiazepine Derivatives
Furthermore, benzyl compounds have been used in the synthesis of novel 1,4-benzodiazepine derivatives. This application underscores the role of benzyl-based reactions in facilitating N-benzylation, highly regioselective ring-opening reactions, and intramolecular nucleophilic displacements. These methods contribute significantly to synthetic and medicinal chemistry, offering pathways to functionalized scaffolds ready for further chemical manipulations (Wang et al., 2008).
Friedel-Crafts Sulfonylation
Lastly, the Friedel-Crafts sulfonylation reaction employing benzyl compounds as substrates demonstrates the utility of these compounds in generating sulfonylated aromatic products. This process highlights the enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions, offering insights into the mechanisms of sulfonylation and its implications for synthetic chemistry (Nara et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-4,4-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO4S/c15-23(20,21)10-12-8-18(7-6-14(12,16)17)13(19)22-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUXQFZLWRASOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(F)F)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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